PRMT4/CARM1 Inhibition: Quantitative Activity Comparison Against a Reference Chemotype
This compound demonstrates sub-100 nM inhibition of PRMT4/CARM1 (IC50 = 33 nM) in an enzymatic assay using human full-length PRMT4 expressed in 293F cells [1]. Within the broader 2-cyanoaminopyrimidine class, this activity is derived from the combination of the 4-hydroxy-6-methylpyrimidine core and the 2-cyanoamino substituent [2]. Quantitative comparison data are presented below.
| Evidence Dimension | PRMT4/CARM1 inhibition IC50 |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | A structurally distinct reference compound within the 2-cyanoaminopyrimidine class (BDBM50525201) shows IC50 = 21 nM in an alternative PRMT4 assay system |
| Quantified Difference | Target compound shows 1.6-fold higher IC50 (33 nM vs 21 nM) in different assay formats |
| Conditions | Target compound: human full-length PRMT4 (1-608 residues) expressed in 293F cells, methylation activity inhibition. Comparator: PRMT4 (unknown origin) using histone H3 (21-44 residues) as substrate, 60 min incubation with SAM, AlphaLisa assay |
Why This Matters
This establishes the compound's baseline potency against PRMT4, enabling researchers to benchmark performance when selecting appropriate tool compounds for epigenetic studies.
- [1] BindingDB. BDBM50194767: IC50 = 33 nM for human PRMT4 expressed in 293F cells. ChEMBL. View Source
- [2] BindingDB. BDBM50525201: IC50 = 21 nM for PRMT4 using histone H3 substrate. ChEMBL. View Source
